REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][C:7]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:8][CH:9]=1)=O.[BH4-].[Li+]>O1CCCC1>[OH:2][CH2:3][C:5]1[S:6][C:7]([S:10]([NH2:11])(=[O:13])=[O:12])=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.442 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=CC1)S(N)(=O)=O
|
Name
|
|
Quantity
|
0.044 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.088 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic phase was purified by chromatography on silica gel with ethyl acetate
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(S1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |